molecular formula C7H8BrNO B3346049 Ethanone, 1-(2-pyridinyl)-, hydrobromide CAS No. 113738-31-1

Ethanone, 1-(2-pyridinyl)-, hydrobromide

Cat. No.: B3346049
CAS No.: 113738-31-1
M. Wt: 202.05 g/mol
InChI Key: QQOKEPYBMDDSNC-UHFFFAOYSA-N
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Description

Ethanone, 1-(2-pyridinyl)-, hydrobromide, also known as 2-acetylpyridine hydrobromide, is a chemical compound with the molecular formula C7H8BrNO. It is a derivative of 2-acetylpyridine, where the hydrobromide salt form enhances its solubility and stability. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(2-pyridinyl)-, hydrobromide typically involves the bromination of 2-acetylpyridine. The reaction is carried out by treating 2-acetylpyridine with hydrobromic acid (HBr) in the presence of a suitable solvent such as acetic acid. The reaction conditions include maintaining a controlled temperature and stirring the mixture until the reaction is complete. The product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is monitored using analytical techniques such as gas chromatography to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(2-pyridinyl)-, hydrobromide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form pyridine-2-carboxylic acid.

    Reduction: It can be reduced to form 2-pyridylethanol.

    Substitution: It can undergo nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Pyridine-2-carboxylic acid.

    Reduction: 2-pyridylethanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethanone, 1-(2-pyridinyl)-, hydrobromide is utilized in several scientific research fields:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential pharmacological properties and as an intermediate in drug synthesis.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Ethanone, 1-(2-pyridinyl)-, hydrobromide involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pyridine ring can interact with metal ions, forming coordination complexes that can influence biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Acetylpyridine: The parent compound without the hydrobromide salt.

    2-Pyridyl methyl ketone: A similar compound with a methyl group instead of an acetyl group.

    2-Acetopyridine: Another name for 2-acetylpyridine.

Uniqueness

Ethanone, 1-(2-pyridinyl)-, hydrobromide is unique due to its enhanced solubility and stability provided by the hydrobromide salt form. This makes it more suitable for certain applications compared to its non-salt counterparts.

Properties

IUPAC Name

1-pyridin-2-ylethanone;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO.BrH/c1-6(9)7-4-2-3-5-8-7;/h2-5H,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQOKEPYBMDDSNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=N1.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80480649
Record name Ethanone, 1-(2-pyridinyl)-, hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113738-31-1
Record name Ethanone, 1-(2-pyridinyl)-, hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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